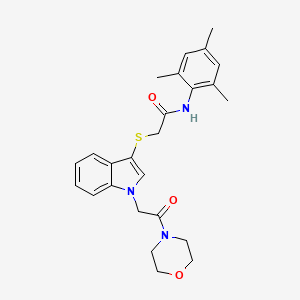![molecular formula C19H29N5O3 B2669717 9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-42-2](/img/structure/B2669717.png)
9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of purine derivatives, which are known for their diverse biological potential. The purine ring system is a bicyclic aromatic compound that consists of a pyrimidine ring fused to an imidazole ring .
Chemical Reactions Analysis
Purine derivatives can participate in a variety of chemical reactions, often involving the substitution of the various groups attached to the purine core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Purine derivatives can have a wide range of properties, from being highly polar and soluble in water to being nonpolar and soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Synthesis : This compound's synthesis involves regioselective processes. One study details the synthesis of related heterocycles, demonstrating the compound's potential as a precursor in organic chemistry (Majumdar et al., 2001).
Tautomerism in Purines and Pyrimidines : Research on the tautomerism of purines and pyrimidines, including similar compounds, provides insights into their chemical behavior, important for understanding their potential applications (Shugar & Kierdaszuk, 1985).
Biological and Medicinal Research
Potential Anticancer Agents : Certain derivatives show promising anti-proliferative properties against cancer cell lines, suggesting potential medicinal applications (Mulakayala et al., 2012).
Anti-Inflammatory Activity : Some analogs based on similar ring systems exhibit anti-inflammatory activity, indicating potential therapeutic applications in treating inflammation-related disorders (Kaminski et al., 1989).
Structural and Crystallographic Studies
X-ray Crystal Structure Analysis : Studies involving X-ray crystallography of similar compounds provide valuable information on molecular structure, aiding in the design of new drugs and materials (Cetina et al., 2004).
Diverse Conformations in Crystal Structure : Investigations into the crystal structures of related compounds reveal diverse conformations, crucial for understanding molecular interactions and stability (Wang et al., 2011).
Potential Enzyme Inhibition
Adenosine Deaminase Inhibitors : Syntheses of related compounds as adenosine deaminase inhibitors suggest a role in enzyme inhibition, which could be crucial for developing new therapeutic agents (Schaeffer et al., 1964).
Photolyase Function in DNA Repair : Studies on DNA photolyase, which repairs DNA damaged by UV radiation, involve similar pyrimidine compounds. Understanding this process is significant for developing treatments against UV-induced DNA damage (Sancar, 1994).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-13-11-23(14-7-5-4-6-8-14)18-20-16-15(24(18)12-13)17(25)22(9-10-27-3)19(26)21(16)2/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXVVBUDRZHJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2669636.png)
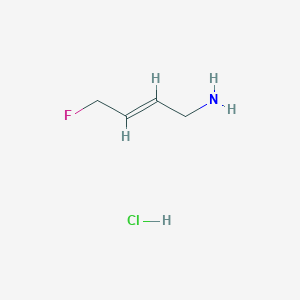
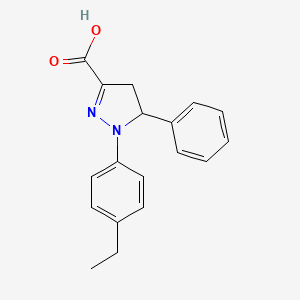
![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2669643.png)
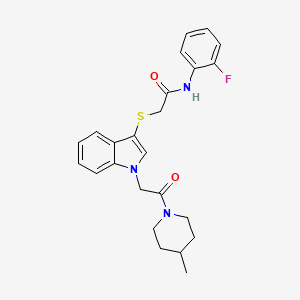
![3-[4-(2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2669648.png)
![4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2669650.png)

![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2669652.png)
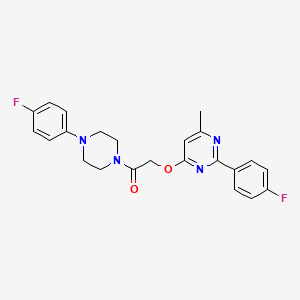
![2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2669654.png)
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
